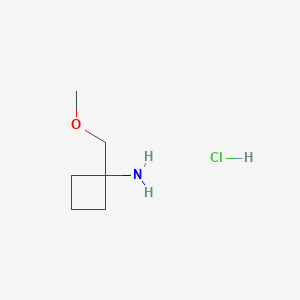
2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide
Overview
Description
Usually, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of methods to produce the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined by techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions, products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
One notable application of similar compounds involves the synthesis and evaluation for potential medicinal properties. For instance, N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been synthesized and evaluated for in vitro antiplasmodial properties. Initial studies suggested that certain structural configurations of these compounds are required for biological activity against the Plasmodium falciparum parasite, potentially offering a pathway for developing new antimalarial drugs (Mphahlele, M., Mmonwa, M., Choong, Y., 2017).
Structural Analysis and Material Properties
The structural analysis of derivatives of acetamides, such as 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, has been characterized by X-ray powder diffraction, revealing their potential as pesticides. This detailed structural information can be pivotal for understanding the physical properties and stability of these compounds under various conditions (Olszewska, E., Pikus, S., Tarasiuk, B., 2008).
Catalysis and Chemical Processes
Compounds like N-(2-Hydroxyphenyl)acetamide have been used as intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups to form such compounds, using catalysts like Novozym 435, represents a critical process in the pharmaceutical industry for producing specific and effective drugs. This process's optimization and understanding can lead to more efficient and sustainable production methods (Magadum, D. B., Yadav, G., 2018).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves hypothesizing how the compound could be used in future research or applications based on its properties and reactivity.
For a specific compound, these details can be found in scientific literature such as research articles, patents, chemical databases, etc. Please consult a professional chemist or a trusted source for detailed information.
properties
IUPAC Name |
S-[2-(2-fluoroanilino)-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2S/c1-7(13)15-6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMHOJRUKFXYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)



![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)
